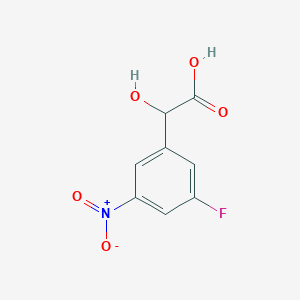
3-Fluoro-5-nitromandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-nitromandelic acid: is an organic compound that features both a fluorine atom and a nitro group attached to a mandelic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nitration of 3-fluoromandelic acid using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the use of fluorinating agents such as Selectfluor to introduce the fluorine atom onto a nitromandelic acid precursor .
Industrial Production Methods: Industrial production of 3-Fluoro-5-nitromandelic acid may involve continuous-flow reactors to ensure better control over reaction conditions and to enhance safety and efficiency . This method allows for precise temperature and reaction time control, minimizing the formation of byproducts and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-5-nitromandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Fluoro-5-nitromandelic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry .
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: Fluorinated compounds, including those derived from this compound, are investigated for their enhanced metabolic stability and bioavailability, making them promising candidates for drug development .
Industry: In the materials science field, fluorinated compounds are used to develop advanced materials with unique properties such as increased thermal stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-nitromandelic acid and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity towards these targets due to its high electronegativity and ability to form strong hydrogen bonds . The nitro group can participate in redox reactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-4-nitromandelic acid
- 3-Fluoro-5-nitrobenzoic acid
- 3-Fluoro-5-nitrophenylacetic acid
Comparison: 3-Fluoro-5-nitromandelic acid is unique due to the specific positioning of the fluorine and nitro groups on the mandelic acid backbone. This configuration can result in distinct chemical reactivity and biological activity compared to other similar compounds . For example, the presence of the fluorine atom at the 3-position can enhance metabolic stability and bioavailability, making it a more attractive candidate for drug development .
Eigenschaften
Molekularformel |
C8H6FNO5 |
|---|---|
Molekulargewicht |
215.13 g/mol |
IUPAC-Name |
2-(3-fluoro-5-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6FNO5/c9-5-1-4(7(11)8(12)13)2-6(3-5)10(14)15/h1-3,7,11H,(H,12,13) |
InChI-Schlüssel |
PSRNFNPBGPFBAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13692556.png)
![[4-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]phenyl](phenyl)methanone](/img/structure/B13692558.png)



![N-[4-[(1-Pyrazolyl)methyl]benzyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B13692572.png)
![2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)
